Cas no 6441-73-2 (Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1))

Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1) structure
6441-73-2 structure
Product Name:Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
CAS No:6441-73-2
MF:C16H18ClN3
MW:287.787222385406
CID:506142
PubChem ID:38475
Update Time:2025-04-19

Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
    • 3,6-diamino-2,7,10-trimethylacridinium chloride
    • Patent Phosphine G
    • 10-Methylacridinium-gelb-chlorid
    • 3,6-Diamino-2,7,10-trimethyl-acridinium, Chlorid
    • 3,6-diamino-2,7,10-trimethyl-acridinium, chloride
    • acridine yellow
    • Acridingelb
    • C.I. BASIC YELLOW 5
    • DTXSID101347583
    • TRISULFON CUTCH
    • CI 46035
    • 3,6-diamino-2,7,10-trimethylacridin-10-ium chloride
    • Corioflavin GG
    • 2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
    • Basic Yellow 5
    • AKOS024340964
    • Aurophosphine 4G
    • Flavophosphine R
    • NS00045991
    • 07BP340B4T
    • EINECS 229-224-9
    • NSC 73411
    • C.I. 46035
    • ACRIDINIUM, 3,6-DIAMINO-2,7,10-TRIMETHYL-, CHLORIDE
    • NSC73411
    • 40451-58-9
    • 12768-83-1
    • NSC-73411
    • 10-Methylacridinium Yellow
    • Corioflavine G
    • Corioflavine R
    • 3,6-Diamino-2,7-dimethyl-10-methylacridinium chloride
    • Q27236293
    • 6441-73-2
    • Acridinium,6-diamino-2,7,10-trimethyl-, chloride
    • Corioflavine GGR
    • UNII-07BP340B4T
    • TERTRODIRECT BROWN CAB
    • Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
    • Aurophosphine G
    • Inchi: 1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
    • InChI Key: ADAOOVVYDLASGJ-UHFFFAOYSA-N
    • SMILES: [Cl-].[N+]1(C)C2C=C(C(C)=CC=2C=C2C=C(C)C(=CC=12)N)N

Computed Properties

  • Exact Mass: 268.9782
  • Monoisotopic Mass: 287.118925
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 302
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.9

Experimental Properties

  • Density: 1.21
  • Boiling Point: 520.5°C at 760 mmHg
  • Flash Point: 264.1°C
  • Refractive Index: 1.68
  • PSA: 48.48
  • LogP: 0.76510
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD